2,4-Dibromobiphenyl
Overview
Description
2,4-Dibromobiphenyl is an organic compound with the chemical formula C₁₂H₈Br₂. It is a derivative of biphenyl, where two bromine atoms are substituted at the 2 and 4 positions on the biphenyl structure. This compound is known for its applications in various industries, particularly as a flame retardant and in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4-Dibromobiphenyl can be synthesized through the bromination of biphenyl. One common method involves the reaction of biphenyl with bromine in the presence of a catalyst such as iron or aluminum chloride. The reaction typically occurs at elevated temperatures to ensure complete bromination .
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of microflow systems allows for precise control over reaction conditions, leading to higher selectivity and reduced by-products .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dibromobiphenyl undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other functional groups.
Cross-Coupling Reactions: It is commonly used in Suzuki and Stille coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used under basic conditions.
Cross-Coupling: Palladium catalysts and organoboron compounds are typically employed in these reactions.
Major Products: The major products formed from these reactions include various substituted biphenyl derivatives, which are valuable intermediates in organic synthesis and materials science .
Scientific Research Applications
2,4-Dibromobiphenyl has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to investigate its potential therapeutic applications, although its use is limited due to toxicity concerns.
Industry: It is utilized as a flame retardant in various consumer products, including electronics and textiles
Mechanism of Action
The mechanism of action of 2,4-Dibromobiphenyl involves its interaction with the aryl hydrocarbon receptor (AhR). This receptor mediates the compound’s effects on gene expression and cellular processes. The bromine atoms on the biphenyl structure enhance its binding affinity to the receptor, leading to various biological effects .
Comparison with Similar Compounds
4,4’-Dibromobiphenyl: Another brominated biphenyl with bromine atoms at the 4 and 4’ positions.
2,2’-Dibromobiphenyl: Bromine atoms are substituted at the 2 and 2’ positions.
2,4-Dibromophenol: A related compound with a hydroxyl group in place of one of the phenyl rings
Uniqueness: 2,4-Dibromobiphenyl is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to undergo selective reactions and its applications in various fields make it a valuable compound in both research and industry .
Properties
IUPAC Name |
2,4-dibromo-1-phenylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Br2/c13-10-6-7-11(12(14)8-10)9-4-2-1-3-5-9/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWVLLEHUUJBZMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=C(C=C2)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Br2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0074762 | |
Record name | PBB 007 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0074762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53592-10-2 | |
Record name | 2,4-Dibromobiphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053592102 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PBB 007 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0074762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-DIBROMOBIPHENYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K3R7W140F1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2,4-dibromobiphenyl in the development of blue-light-emitting materials?
A: this compound serves as a key precursor in the synthesis of tetra(this compound-4’-yl)methane, a tetrahedral core used to create novel blue-light-emitting molecules. [] These molecules, based on fluorene and tetraarylmethane/silane structures, demonstrate promising properties for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Q2: Can you describe the synthetic process involving this compound in this research?
A: Researchers utilized this compound to synthesize tetra(this compound-4’-yl)methane, which was then reacted with 9,9-dihexylfluorene-2-MgBr via a Grignard coupling reaction. [] This reaction resulted in the formation of a novel glass-forming molecule exhibiting strong blue-light emission with a peak at 405-415 nm. [] This synthetic strategy highlights the versatility of this compound as a building block for complex molecular architectures.
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